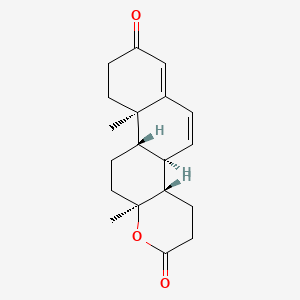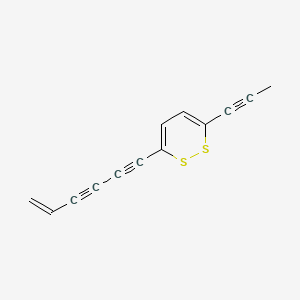
Thiarubrine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiarubrine A is a chemical compound with the molecular formula C13H8S2 . It is a highly antifungal dithiacyclohexadiene polyine . It is produced by certain plant species, and a tissue culture system for the production of thiarubrines has been developed by culturing hairy roots of Chaenactis douglasii .
Synthesis Analysis
The synthesis of Thiarubrine A was performed by Masato Koreeda in 1994 . The synthesis involved a total of 8 linear steps, including the Dess-Martin Oxidation, Corey-Fuchs Reaction, and Sonogashira Coupling .Molecular Structure Analysis
Thiarubrine A has a complex molecular structure. It contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 3 double bonds, 3 triple bonds, 1 six-membered ring, and 1 disulfide .Chemical Reactions Analysis
Thiarubrine A undergoes various chemical reactions. For instance, when exposed to visible light, it forms photosulfides, which are short-lived and unstable, yielding thiophenes and cyclooctasulfur upon standing at room temperature .Physical And Chemical Properties Analysis
Thiarubrine A has an average mass of 228.333 Da and a monoisotopic mass of 228.006744 Da . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Orientations Futures
Future research on Thiarubrine A could focus on its biological activities and potential applications. For instance, it has been suggested that it may be more practical to improve the growth rate of thiarubrine-producing root cultures by transformation . Additionally, further studies could investigate the potential of Thiarubrine A as a therapeutic agent given its antifungal properties .
Propriétés
Numéro CAS |
63543-09-9 |
|---|---|
Nom du produit |
Thiarubrine A |
Formule moléculaire |
C13H8S2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
3-hex-5-en-1,3-diynyl-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H8S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,10-11H,1H2,2H3 |
Clé InChI |
XZHCLKKXXPKULI-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=C(SS1)C#CC#CC=C |
SMILES canonique |
CC#CC1=CC=C(SS1)C#CC#CC=C |
Autres numéros CAS |
63543-09-9 |
Synonymes |
1-(2-methyleth-1-yn)-4-(hex-1,3-diyn-5-ene)-2,3-dithiacyclohex-1,3-diene thiarubrine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



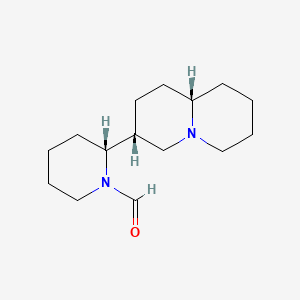
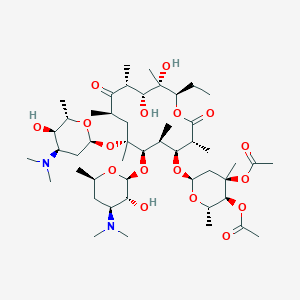
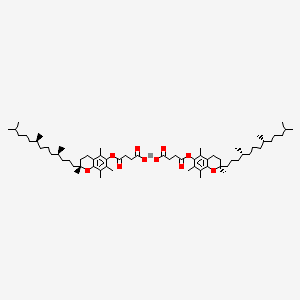
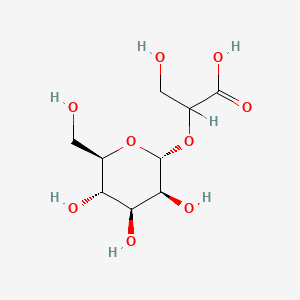
![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)
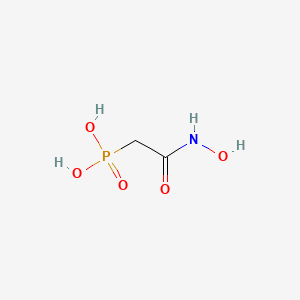
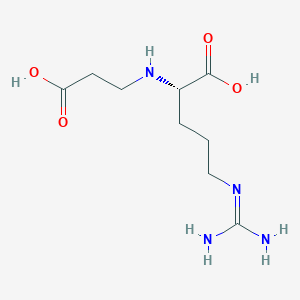

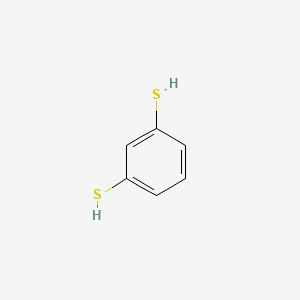
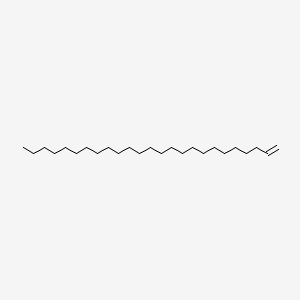
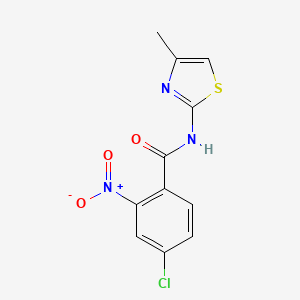
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)
